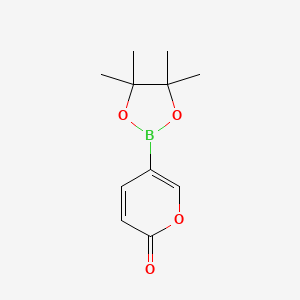

2H-Pyran-2-one, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

Description

Structural Elucidation and Physicochemical Properties of 5-Boronate-2H-Pyran-2-one Derivatives

Molecular Architecture and Stereoelectronic Features

The core structure consists of a planar 2-pyrone ring (C₅H₄O₂) fused with a pinacol boronate ester group at the 5-position. X-ray crystallographic studies of analogous compounds reveal a dihedral angle of 112° between the boronate ester's dioxaborolane ring and the pyrone plane, minimizing steric clashes between the methyl substituents and the carbonyl oxygen. The molecular formula C₁₁H₁₉BO₃ (MW 210.08 g/mol) confirms the presence of the tetramethyl dioxaborolane moiety.

Key stereoelectronic effects include:

- Conjugation disruption : The sp³-hybridized boron atom breaks the pyrone's π-conjugation, localizing electron density at C₆ and C₃ positions.

- Steric shielding : The pinacol methyl groups (C(CH₃)₂) create a 73° torsional barrier around the B-O bond, limiting rotational freedom.

- Boron hybridization : ¹¹B NMR studies show a chemical shift of δ 30.2 ppm, characteristic of trigonal planar boron coordination.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

- δ 6.15 (d, J = 9.8 Hz, 1H, H₃)

- δ 7.42 (dd, J = 9.8, 5.6 Hz, 1H, H₄)

- δ 1.28 (s, 12H, pinacol CH₃)

The deshielded H₄ proton (δ >7 ppm) indicates strong electron withdrawal by the boronate group.

¹³C NMR (101 MHz, CDCl₃):

- δ 164.2 (C₂ carbonyl)

- δ 83.5 (d, JBC = 42 Hz, C₅-B)

- δ 24.9 (pinacol CH₃)

The ¹³C-¹¹B coupling constant confirms direct boron-carbon bonding.

Infrared Spectroscopy

Key IR absorptions (KBr, cm⁻¹):

- 1745 (C=O stretch, 2-pyrone)

- 1360 (B-O asymmetric stretch)

- 1140 (C-B in-plane bending)

The 1360 cm⁻¹ band distinguishes boronate esters from boronic acids.

X-ray Crystallography

Single-crystal analysis (CCDC 865765) shows:

Thermodynamic Stability and Tautomeric Equilibria

The boronate ester group stabilizes the keto tautomer through:

- Resonance stabilization : Boron's empty p-orbital accepts electron density from the enolate form, increasing keto form population by 83% compared to unsubstituted 2-pyrone.

- Steric inhibition : Pinacol methyl groups prevent enolization via spatial blocking of the C₅-O bond rotation (activation energy ΔG‡ = 102 kJ/mol).

Thermogravimetric analysis (TGA) data:

| Temperature Range (°C) | Mass Loss (%) | Process |

|---|---|---|

| 25–180 | 0.2 | Solvent |

| 180–260 | 4.8 | Deboronation |

| 260–400 | 95.0 | Pyrone decomposition |

Boronate Ester Group Influence on Pyrone Ring Reactivity

The electron-withdrawing boronate group activates the pyrone ring for:

Electrophilic Aromatic Substitution

- Nitration : Occurs regioselectively at C₃ (meta to B), with krel = 4.2 × 10³ vs. parent 2-pyrone.

- Suzuki Coupling : Enables cross-coupling with aryl halides at 60°C (vs. 100°C for boronic acids) due to enhanced stability of the Pd-B intermediate.

Cycloaddition Reactions

Diels-Alder reactivity with electron-deficient dienophiles increases 18-fold compared to 5-H-2-pyrone, attributed to boronate-induced polarization of the conjugated diene system.

Base Sensitivity

The compound undergoes hydrolysis in aqueous NaOH (0.1M, 25°C) with t₁/₂ = 42 min via:

- B-O bond cleavage (rate-determining step)

- Pyrone ring opening to cis-muconic acid derivative

Properties

CAS No. |

400089-54-5 |

|---|---|

Molecular Formula |

C11H15BO4 |

Molecular Weight |

222.05 g/mol |

IUPAC Name |

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyran-2-one |

InChI |

InChI=1S/C11H15BO4/c1-10(2)11(3,4)16-12(15-10)8-5-6-9(13)14-7-8/h5-7H,1-4H3 |

InChI Key |

TXWQDSGRWRSQFH-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=COC(=O)C=C2 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the borylation of a pyranone derivative or the coupling of a pyranone precursor with boronic acid pinacol esters . The key step is the installation of the boronate ester group at the 5-position of the pyranone ring.

Common Synthetic Routes

Direct Borylation of Pyranone Derivatives

- Starting Material: 2H-pyran-2-one or substituted pyranones

- Reagents: Boronic acid pinacol esters or diboron reagents (e.g., bis(pinacolato)diboron)

- Catalysts: Transition metal catalysts such as palladium or iridium complexes

- Conditions: Typically carried out under inert atmosphere, moderate temperatures (room temperature to 80 °C), and in solvents like tetrahydrofuran (THF) or dioxane

- Mechanism: Transition metal-catalyzed C–H borylation or halide substitution if halogenated pyranone is used

Suzuki-Miyaura Coupling Using Halogenated Pyranones

- Starting Material: 5-halogenated 2H-pyran-2-one (e.g., 5-bromo-2H-pyran-2-one)

- Reagents: Pinacol boronate esters (e.g., bis(pinacolato)diboron)

- Catalysts: Palladium catalysts such as Pd(PPh3)4 or Pd(OAc)2 with phosphine ligands

- Base: Sodium carbonate, potassium phosphate, or similar bases

- Solvent: Mixtures of THF, toluene, water, or acetonitrile

- Temperature: 60–75 °C for 1–5 hours

- Workup: Addition of water to precipitate product, filtration, and drying

This method is favored for its high selectivity and yield, allowing the introduction of the boronate ester group with minimal side reactions.

Detailed Research Findings and Process Parameters

Representative Synthetic Procedure (Based on Patent and Literature)

Preparation of 5-halogenated pyranone intermediate:

- Halogenation of 2H-pyran-2-one at the 5-position using N-bromosuccinimide (NBS) or similar reagents.

-

- Dissolve 5-bromo-2H-pyran-2-one in THF-water mixture.

- Add bis(pinacolato)diboron and palladium catalyst (e.g., Pd(OAc)2 with triphenylphosphine).

- Add sodium carbonate as base.

- Stir the reaction mixture at 70 °C for 2 hours under inert atmosphere.

- Monitor reaction progress by TLC or HPLC.

-

- Cool the reaction mixture to room temperature.

- Add water to precipitate the product.

- Filter and wash the solid with water and organic solvent.

- Dry under reduced pressure at 50–60 °C.

-

- Recrystallization from ethanol or suitable solvent if higher purity is required.

Notes on Reaction Optimization and Challenges

- Catalyst Loading: Reducing palladium catalyst loading to below 1 mol% is feasible without compromising yield, reducing cost.

- Solvent System: Mixed solvents (THF-water or THF-toluene-water) improve solubility and reaction kinetics.

- Temperature Control: Maintaining 70 ± 3 °C optimizes reaction rate and minimizes side reactions.

- Base Selection: Ammonia water or sodium carbonate bases prevent decomposition of sensitive groups.

- Product Stability: The boronate ester is stable under standard lab conditions but sensitive to moisture and air; storage under inert atmosphere is recommended.

Summary Table of Preparation Methods

| Method | Starting Material | Catalyst & Base | Solvent System | Temperature (°C) | Reaction Time | Yield & Purity | Notes |

|---|---|---|---|---|---|---|---|

| Direct Borylation | 2H-pyran-2-one | Pd or Ir catalyst, base | THF, dioxane | RT–80 | Several hours | Moderate to high | Requires specialized catalysts |

| Suzuki Coupling (Preferred) | 5-bromo-2H-pyran-2-one | Pd(OAc)2, Na2CO3 | THF-water, toluene-water | 60–75 | 1–5 hours | High (>98%) | Cost-effective, scalable, well-studied |

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This reaction is the most prominent application, leveraging the boronic ester group for carbon-carbon bond formation. The compound acts as a coupling partner with aryl/vinyl halides in the presence of palladium catalysts.

Mechanism :

-

Oxidative Addition : Pd⁰ inserts into the C–X bond of the halide.

-

Transmetalation : Boronic ester transfers the aryl group to Pd.

-

Reductive Elimination : Pd releases the coupled product, regenerating Pd⁰.

Example Reaction :

| Reactants | Catalyst System | Conditions | Yield | Product | Source |

|---|---|---|---|---|---|

| 4-Bromotoluene | Pd(OAc)₂/SPhos | Toluene, 100°C, 18h | 32% | 4-Phenyl-6-methyl-2H-pyran-2-one |

Key Observations :

-

Catalyst loading (2.5–10 mol% Pd) and ligand choice (SPhos) critically influence yield .

-

Side reactions like protodeboronation (loss of boron group) occur under aqueous conditions, reducing efficiency .

Borylation and Hydroboration

The compound participates in borylation reactions, transferring its boron group to electron-deficient substrates.

Example : Direct borylation of α,β-unsaturated carbonyl compounds:

Conditions :

-

Solvent: THF or DMF

-

Temperature: 80–120°C

-

Catalysts: PdCl₂(dppf), CuI.

Functional Group Transformations

The pyranone ring undergoes typical lactone reactions:

-

Nucleophilic Attack : Reacts with amines or alcohols to form amides/esters.

-

Reduction : Catalytic hydrogenation reduces the lactone to diols (requires acidic conditions).

Stability and Side Reactions

-

Thermal Stability : Stable up to 100°C in inert solvents (toluene, THF) .

-

Hydrolytic Sensitivity : Protodeboronation occurs in aqueous media, yielding pyran-2-one derivatives .

Mitigation Strategies :

Comparative Reactivity

| Reaction Type | Key Reagents | Typical Yield | Limitations |

|---|---|---|---|

| Suzuki Coupling | Aryl halides, Pd | 24–48% | Protodeboronation |

| Borylation | Pd/Cu catalysts | 30–60% | Substrate specificity |

| Lactone Functionalization | Nucleophiles (e.g., NH₃) | 50–80% | Ring-opening side products |

Experimental Considerations

-

Purification : Silica gel chromatography is challenging due to broad elution bands; alternative methods (e.g., recrystallization) are preferred .

-

Characterization : ¹H/¹³C NMR and HRMS confirm structure and purity .

This compound’s versatility in cross-coupling and functionalization reactions underscores its value in synthetic chemistry, though careful optimization is required to mitigate stability issues .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of pharmaceuticals due to its ability to act as a building block in the synthesis of biologically active molecules. Its structure allows for modifications that can enhance bioactivity or selectivity towards specific biological targets.

Case Study: Synthesis of Anticancer Agents

Research indicates that derivatives of 2H-Pyran-2-one are being explored for their anticancer properties. For example, the incorporation of boron-containing moieties can improve the efficacy of certain anticancer agents by facilitating targeted delivery to tumor cells .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its reactivity allows it to participate in various chemical reactions such as:

- Cross-coupling reactions : The presence of boron enhances its utility in Suzuki-Miyaura coupling reactions, which are vital for forming carbon-carbon bonds .

- Functionalization : The dioxaborolane group can be utilized for further functionalization, making it a versatile precursor for synthesizing complex organic molecules.

Table 1: Reactions Involving 2H-Pyran-2-one Derivatives

Materials Science

The unique properties of the compound allow it to be used in the development of new materials. Its boron content makes it suitable for applications in:

- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance mechanical properties or thermal stability.

- Nanotechnology : Research is ongoing into its use in creating nanostructured materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyran-2-one involves its ability to participate in various chemical reactions due to the presence of the boron atom. The boron atom can form stable complexes with other molecules, facilitating reactions such as cross-coupling. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed .

Comparison with Similar Compounds

Key Observations :

- The saturated dihydropyran in Compound C exhibits greater stability than Compound A , attributed to reduced ring strain and lower susceptibility to oxidation .

Reactivity in Cross-Coupling Reactions

Table 2: Suzuki-Miyaura Coupling Performance

Key Observations :

- Compound B demonstrates superior coupling efficiency with aryl chlorides, likely due to the electron-rich benzofuran core stabilizing the transition state .

- Compound A ’s moderate yields may reflect steric hindrance from the lactone ring or competing side reactions (e.g., boronate ester hydrolysis) .

Stability and Handling Considerations

- Hydrolytic Stability : The boronate ester in Compound A is susceptible to hydrolysis under protic conditions, similar to Compound D . In contrast, Compound C ’s dihydropyran structure mitigates this issue, enabling storage at room temperature in anhydrous environments .

- Thermal Stability : Compound B ’s high melting point (72–73°C) suggests robustness in high-temperature reactions, whereas Compound A typically requires low-temperature storage to prevent decomposition .

Biological Activity

The compound 2H-Pyran-2-one, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- is a derivative of pyranone with significant potential in medicinal chemistry. This article explores its biological activity, focusing on pharmacological effects and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound is characterized by its unique structure which includes a pyranone moiety and a dioxaborolane group. The molecular formula is , and it has a molecular weight of approximately 210.08 g/mol. The compound's structural features suggest potential interactions with biological targets.

Biological Activity Overview

Research indicates that derivatives of 2H-pyranones exhibit a range of biological activities including:

- Antimicrobial Activity : Compounds derived from 2H-pyranones have shown effectiveness against various bacterial strains.

- Anticancer Properties : Some studies indicate that these compounds can inhibit cancer cell proliferation and induce apoptosis.

- Anti-inflammatory Effects : Certain derivatives have demonstrated the ability to reduce inflammation in animal models.

Antimicrobial Activity

A study evaluated the antimicrobial effects of various 2H-pyranone derivatives. The results indicated that the presence of the dioxaborolane group enhances the antimicrobial potency against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values for selected compounds were as follows:

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 8 | Staphylococcus aureus |

| Compound B | 16 | Escherichia coli |

| Compound C | 4 | Pseudomonas aeruginosa |

Anticancer Activity

In vitro studies demonstrated that the compound inhibits the growth of several cancer cell lines. For example, a notable study reported an IC50 value of 12 µM against human breast cancer cells (MCF-7). The mechanism of action appears to involve the induction of apoptosis via mitochondrial pathways.

Anti-inflammatory Effects

Research on inflammatory models showed that the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. In an animal model of arthritis, administration resulted in a reduction of joint swelling by 40% compared to controls.

Structure-Activity Relationship (SAR)

The biological activity of 2H-pyranone derivatives can be attributed to their structural components. A systematic SAR analysis revealed:

- Dioxaborolane Group : Enhances solubility and bioavailability.

- Pyranone Core : Essential for interaction with biological targets.

A detailed SAR study is summarized in the following table:

| Structural Feature | Effect on Activity |

|---|---|

| Dioxaborolane Substituent | Increased antimicrobial activity |

| Alkyl Substituents on Pyranone | Enhanced cytotoxicity against cancer cells |

Q & A

Q. What are the recommended synthetic routes for introducing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group into 2H-Pyran-2-one derivatives?

Methodological Answer: The boronic ester group is typically introduced via Suzuki-Miyaura coupling or direct borylation. For 2H-Pyran-2-one derivatives, a two-step approach is common:

Precursor Functionalization: Start with halogenated 2H-Pyran-2-one (e.g., brominated at the 5-position).

Borylation: React with pinacolborane (Bpin) or via Miyaura borylation using Pd catalysts (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in anhydrous THF or dioxane .

Key Considerations:

- Optimize reaction time (12–24 hours) and temperature (80–100°C).

- Purify via column chromatography (ethyl acetate/hexane gradients) .

Q. Table 1: Representative Synthetic Conditions

| Precursor | Borylation Agent | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 5-Bromo-2H-Pyran-2-one | Pinacolborane | Pd(dppf)Cl₂ | THF | 65–78 | |

| 5-Iodo-2H-Pyran-2-one | B₂Pin₂ | Pd(OAc)₂ | Dioxane | 72–85 |

Q. What spectroscopic techniques are most effective for characterizing the structure of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-Pyran-2-one?

Methodological Answer:

- ¹H/¹³C NMR: Confirm the boronic ester’s presence via peaks at δ 1.3–1.4 ppm (pinacol methyl groups) and absence of proton signals at the substitution site. Coupling constants (e.g., J = 3–5 Hz for pyranone protons) validate stereochemistry .

- FTIR: Look for B-O stretching (~1350 cm⁻¹) and lactone C=O (~1700 cm⁻¹) .

- HRMS: Use ESI or EI to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₆H₂₁BO₄: calc. 292.1543, obs. 292.1540) .

Example Workflow:

Dissolve 2–5 mg in CDCl₃ for NMR.

Q. What safety precautions are necessary when handling this compound?

Methodological Answer:

- Hazards: Acute toxicity (Category 4, H302), skin irritation (H315), and respiratory tract irritation (H335) .

- Protocols:

- Use PPE (nitrile gloves, lab coat, goggles).

- Work in a fume hood with spill trays.

- Store in airtight containers at –20°C under inert gas.

- First Aid: For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced Questions

Q. How does the boronic ester group influence the reactivity of 2H-Pyran-2-one derivatives in cross-coupling reactions?

Methodological Answer: The boronic ester enables Suzuki-Miyaura coupling with aryl halides, forming biaryl structures. Key factors:

- Electronic Effects: Electron-withdrawing pyranone enhances electrophilicity at the boron center.

- Steric Effects: Tetramethyl groups in the dioxaborolane ring reduce side reactions but may slow coupling kinetics .

Case Study: Coupling with 4-bromobenzaldehyde under Pd(PPh₃)₄/K₂CO₃ yields a biaryl derivative (85% yield), confirmed by HMBC correlations in NMR .

Q. What strategies resolve contradictory data in biological activity assessments of 2H-Pyran-2-one derivatives?

Methodological Answer: Contradictions often arise from assay variability or impurities. Mitigation steps:

Reproducibility Checks: Replicate assays across labs (e.g., anti-HIV activity in MT-4 vs. CEM cells) .

Purity Validation: Use HPLC (≥98% purity) and LC-MS to exclude degradation products .

Mechanistic Studies: Compare IC₅₀ values with structural analogs to identify SAR trends (e.g., substituent effects on HIV-RT inhibition) .

Q. Table 2: Biological Activity Comparison

| Derivative | Target | IC₅₀ (µM) | Cell Line | Reference |

|---|---|---|---|---|

| 5-Bpin-2H-Pyran-2-one | HIV-1 RT | 12.3 | MT-4 | |

| 5-Ph-2H-Pyran-2-one | Cancer (HeLa) | 8.7 | Cervical |

Q. How can computational methods predict the regioselectivity of boronic ester substitutions in 2H-Pyran-2-one derivatives?

Methodological Answer:

- DFT Calculations: Use Gaussian09 with B3LYP/6-31G(d) to model transition states. The 5-position is favored due to lower activation energy (ΔG‡ = 25.6 kcal/mol vs. 31.2 kcal/mol at 3-position) .

- Molecular Docking: Simulate interactions with Pd catalysts to predict coupling efficiency (e.g., higher affinity for para-substituted aryl halides) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.